molecular formula C12H16ClN3O3 B14001373 [3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate CAS No. 42865-12-3

[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate

Cat. No.: B14001373
CAS No.: 42865-12-3
M. Wt: 285.73 g/mol
InChI Key: DOJJYZCGRWJBRY-UHFFFAOYSA-N
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Description

[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a dimethylcarbamoylamino group and a carbamate group linked to a 2-chloroethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate typically involves the reaction of 3-(dimethylcarbamoylamino)aniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Similar in structure but contains a pyrazole ring.

    2,3-dimethoxybenzamide: Similar in structure but contains methoxy groups instead of carbamate.

Uniqueness

[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

42865-12-3

Molecular Formula

C12H16ClN3O3

Molecular Weight

285.73 g/mol

IUPAC Name

[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate

InChI

InChI=1S/C12H16ClN3O3/c1-16(2)11(17)15-9-4-3-5-10(8-9)19-12(18)14-7-6-13/h3-5,8H,6-7H2,1-2H3,(H,14,18)(H,15,17)

InChI Key

DOJJYZCGRWJBRY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC(=CC=C1)OC(=O)NCCCl

Origin of Product

United States

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